molecular formula C16H10N2O3 B6337587 4-(3-Nitrobenzoyl)quinoline;  97% CAS No. 1187167-64-1

4-(3-Nitrobenzoyl)quinoline; 97%

Cat. No. B6337587
CAS RN: 1187167-64-1
M. Wt: 278.26 g/mol
InChI Key: BJEGACKRKNTXPW-UHFFFAOYSA-N
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Description

4-(3-Nitrobenzoyl)quinoline is a derivative of quinoline, which is a heterocyclic organic compound. It has a benzene ring fused with N-heterocyclic pyridine . The compound has a molecular weight of 278.27 . It is also known as (3-nitrophenyl)(3-quinolinyl)methanone .


Synthesis Analysis

The synthesis of 4-(3-Nitrobenzoyl)quinoline involves the simultaneous double C2/C3 functionalization of the pyridine ring of the quinoline molecule by the action of p-nitrobenzoyl(phenyl)acetylene in aqueous potassium hydroxide .


Molecular Structure Analysis

Quinoline consists of a benzene ring fused to the alpha-beta-position of the pyridine ring . The structure of 4-(3-Nitrobenzoyl)quinoline would be similar, with the addition of the 3-nitrobenzoyl group. Further spectroscopic characterization would provide more detailed information about the molecular structure .

Scientific Research Applications

Antibacterial Activity

The derivatives of 1,3-diazole (imidazole) have been investigated for their antibacterial properties. Researchers have explored their potential against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli . Further studies could focus on optimizing the structure to enhance antibacterial efficacy.

Safety and Hazards

While specific safety and hazard information for 4-(3-Nitrobenzoyl)quinoline is not available, it’s important to note that quinolones can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Quinoline and its derivatives have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity . Recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs aim to unveil their substantial efficacies for future drug development . This suggests that 4-(3-Nitrobenzoyl)quinoline and its derivatives could also have potential for future research and drug development.

properties

IUPAC Name

(3-nitrophenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O3/c19-16(12-5-3-6-14(9-12)18(20)21)13-8-11-4-1-2-7-15(11)17-10-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEGACKRKNTXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Nitrophenyl)(quinolin-3-yl)methanone

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